2-[(2-chlorophenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide
Description
Properties
IUPAC Name |
2-(2-chloroanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-13-6-1-2-7-14(13)17-10-15(21)19-18-9-11-4-3-5-12(20)8-11/h1-9,17,20H,10H2,(H,19,21)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOXCRTWUROTPN-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)NN=CC2=CC(=CC=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)amino]-N’-(3-hydroxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-chloroaniline and 3-hydroxybenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)amino]-N’-(3-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of hydrazides, including 2-[(2-chlorophenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide, exhibit potent anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Mechanism of Action :
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of cancer cell proliferation by interfering with cell cycle progression.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .
- Key Findings :
- Effective against Staphylococcus aureus and Escherichia coli.
- Exhibits lower toxicity compared to conventional antibiotics.
Synthesis of Novel Materials
The hydrazide's functional groups allow it to act as a precursor for synthesizing novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymers can improve their resistance to degradation under environmental stressors .
- Applications in Coatings :
- Development of protective coatings with enhanced durability.
- Utilization in anti-corrosive coatings due to improved adhesion properties.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)amino]-N’-(3-hydroxybenzylidene)acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Analogues with Varying Aromatic Substituents
Substituents on the benzylidene ring significantly impact bioactivity:
- Compound 13b : (E)-N'-(3-Hydroxybenzylidene)-2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)acetohydrazide (VEGFR-2 inhibitor, 69% synthesis yield) .
- Compound 13c : 4-Hydroxybenzylidene variant (72% yield) .
- Compound 13d : 4-Methoxybenzylidene variant (91% yield) .
The 3-hydroxy group in 13b may enhance solubility and target interaction compared to 13d’s methoxy group.
Heterocyclic Modifications
Incorporation of heterocycles like benzimidazole or tetrazole modulates activity:
- The propylthio group in Compound 17 may enhance membrane permeability .
- Tetrazole Derivatives : N′-(3-Hydroxybenzylidene)-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazide (5q, ) exhibits anti-HIV activity (75% yield), highlighting the role of the tetrazole ring in viral target engagement .
Table 2: Heterocyclic Analogues and Activities
| Compound | Heterocycle | Activity | IC50/MIC | Reference |
|---|---|---|---|---|
| 5q () | Tetrazole | Anti-HIV | - | |
| 4a () | Benzimidazole | Antifungal (C. albicans) | MIC = 4 µg/mL | |
| 25 () | Oxadiazole | α-Glucosidase inhibition | IC50 = 3.23 ± 0.8 µM |
Q & A
Q. What are the standard protocols for synthesizing 2-[(2-chlorophenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide?
The synthesis typically involves a condensation reaction between 2-chloroaniline derivatives and 3-hydroxybenzaldehyde under reflux conditions. Key steps include:
- Reagent Selection : Use ethanol or methanol as solvents, with catalysts like acetic acid to facilitate imine formation .
- Reaction Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and confirm intermediate formation .
- Purification : Recrystallization using methanol or ethanol yields the pure hydrazide derivative .
Q. How is the compound characterized to confirm its structural integrity?
Characterization relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR identify aromatic protons, hydrazide linkages, and substituent positions .
- IR Spectroscopy : Peaks at ~3200–3300 cm (N-H stretch) and ~1650–1700 cm (C=O stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What in vitro assays are used for preliminary biological activity screening?
Initial screening focuses on:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess inhibitory concentrations (IC) .
- Enzyme Inhibition : Spectrophotometric methods evaluate inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., ZnCl) enhance imine condensation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like hydrolysis .
Q. What mechanistic insights explain its potential anticancer activity?
Studies suggest:
- Apoptosis Induction : Flow cytometry reveals caspase-3/7 activation in treated cancer cells .
- DNA Intercalation : Fluorescence quenching assays demonstrate binding to DNA, disrupting replication .
- Kinase Inhibition : Molecular docking simulations predict interactions with EGFR or BCR-ABL tyrosine kinases .
Q. How can contradictory biological data across studies be resolved?
Discrepancies arise from structural analogs or assay conditions. Mitigation involves:
- Structural Validation : X-ray crystallography or 2D-NMR confirms stereochemistry and tautomeric forms .
- Assay Standardization : Replicate experiments under controlled pH, temperature, and cell passage numbers .
- Comparative SAR Studies : Modify substituents (e.g., Cl to Br) to isolate activity contributors .
Q. What safety protocols are critical for handling this compound?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
- Waste Disposal : Neutralize acidic byproducts before disposal in certified containers .
Methodological Resources
- Synthesis Optimization : Refer to reflux protocols in and .
- Biological Assays : Follow disk diffusion () and MTT () guidelines.
- Data Analysis : Use molecular docking tools (AutoDock Vina) and statistical software (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
